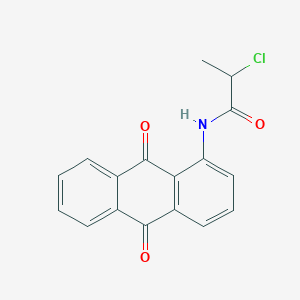

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide

Description

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide (CAS: 75534-88-2) is an anthraquinone derivative characterized by a propanamide chain substituted with a chlorine atom at the α-position and linked to the 1-position of the 9,10-dihydroanthracene-9,10-dione core. Its molecular formula is C₁₇H₁₁ClNO₃, with a molecular weight of 312.73 g/mol.

Properties

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-13-8-4-7-12-14(13)16(21)11-6-3-2-5-10(11)15(12)20/h2-9H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHZXAKCQLYIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the reaction of 9,10-dihydroanthracene-1-carboxylic acid with chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of maintaining anhydrous conditions and precise temperature control to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Higher oxidation state derivatives of the compound.

Reduction: : Reduced derivatives with different functional groups.

Substitution: : Substituted derivatives with different nucleophiles.

Scientific Research Applications

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Acetamide Derivatives

The acetamide analog, 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide (CAS: 143210-98-4), differs by having a shorter two-carbon chain. Key distinctions include:

- Biological Activity : The acetamide derivative exhibits antifungal properties when modified with GABA derivatives, as shown in lacquer formulations for antifungal coatings .

- Synthetic Utility: Amino acid derivatives of the acetamide compound demonstrate antimicrobial activity, highlighting the role of the chlorine atom in enhancing reactivity for nucleophilic substitutions .

Table 1: Acetamide vs. Propanamide Derivatives

Comparison with Benzamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (CAS: Not specified) replaces the chloroalkylamide group with a benzamide moiety. Key differences include:

- Directing Group Efficacy : The benzamide derivative acts as an N,O-bidentate directing group in C–H functionalization, leveraging its aromatic ring for π-interactions and steric effects. In contrast, the chloro-propanamide’s chlorine may enhance electrophilicity for chelation .

- Synthetic Yield : Benzamide synthesis via acid chloride coupling achieves 94% yield, while propanamide derivatives require optimization for similar efficiency .

Table 2: Benzamide vs. Chloro-Propanamide

Comparison with Positional Isomers

2-Chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (CID: 3100888) differs in the substitution position (2- vs. 1-anthraquinone position) and additional chlorine at C3:

- Electronic Effects : The 2-position substitution may alter electron density distribution, affecting metal coordination in catalytic applications .

- Collision Cross-Section : Predicted CCS values for the 2-chloro isomer (167.5 Ų for [M+H]⁺) suggest distinct conformational behavior compared to the 1-substituted propanamide .

Biological Activity

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide, a derivative of anthracene, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C16H10ClNO3

- Molecular Weight : 299.71 g/mol

- CAS Number : 20149-91-1

The compound features a chloro group and a dioxo-dihydroanthracene moiety, which are believed to play significant roles in its biological interactions.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit notable antioxidant properties. For instance, derivatives synthesized from the anthracene structure demonstrated up to 85% free radical scavenging activity at a concentration of 3 ppm. This suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

In studies assessing antimicrobial efficacy, certain derivatives showed significant activity against gram-positive bacteria. Specifically, compounds derived from the anthracene scaffold were tested for their ability to inhibit bacterial growth, with some demonstrating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of related compounds has been evaluated through various assays. For example, in brine shrimp lethality assays, certain derivatives exhibited LC50 values indicating significant cytotoxicity. Additionally, tumor inhibition rates of up to 75% were recorded for selected compounds in cancer cell lines, suggesting that these derivatives may have therapeutic potential in oncology .

Enzyme Inhibition

Recent studies have explored the inhibitory effects of related anthracene derivatives on key enzymes such as xanthine oxidase. One compound showed an IC50 value of 2.79 µM, indicating strong inhibitory activity. The mechanism was further elucidated through Lineweaver-Burk plot analysis, revealing a mixed-type inhibition pattern .

Study 1: Antioxidant and Antimicrobial Properties

A study synthesized several derivatives based on the anthracene structure and evaluated their antioxidant and antimicrobial properties. The findings highlighted that specific substitutions on the anthracene ring significantly enhanced both antioxidant and antibacterial activities.

| Compound | Free Radical Scavenging (%) | Gram-positive Inhibition (µg/mL) |

|---|---|---|

| 5a | 85 | 50 |

| 5b | 80 | 45 |

| 6a | 75 | 40 |

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against cancer cell lines, various derivatives were assessed for their lethality against brine shrimp as a preliminary indicator of cytotoxic potential.

| Compound | LC50 (µg/mL) | Tumor Inhibition (%) |

|---|---|---|

| 5c | 129.62 | 75 |

| 6f | 161.577 | - |

| 5d | 81.56 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.